molecular formula C6H6Br2S B6168179 2,3-dibromo-4,5-dimethylthiophene CAS No. 89488-48-2

2,3-dibromo-4,5-dimethylthiophene

Cat. No.: B6168179
CAS No.: 89488-48-2
M. Wt: 270
InChI Key:
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Description

2,3-Dibromo-4,5-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family. It is characterized by the presence of two bromine atoms and two methyl groups attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-4,5-dimethylthiophene can be synthesized through the bromination of 4,5-dimethylthiophene. The reaction typically involves the use of bromine (Br2) as the brominating agent in an organic solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, can be adjusted to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-dimethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated thiophene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like zinc dust or sodium borohydride.

Major Products

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: 4,5-Dimethylthiophene.

Scientific Research Applications

2,3-Dibromo-4,5-dimethylthiophene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,3-dibromo-4,5-dimethylthiophene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. In medicinal chemistry, its biological activity is studied to understand its interaction with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dimethylthiophene
  • 2,3,5-Tribromothiophene
  • 2,3,4,5-Tetrabromothiophene

Comparison

2,3-Dibromo-4,5-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other brominated thiophenes, it offers distinct advantages in terms of regioselectivity and the ability to form specific substitution products .

Properties

CAS No.

89488-48-2

Molecular Formula

C6H6Br2S

Molecular Weight

270

Purity

95

Origin of Product

United States

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